molecular formula C13H14N2 B2442454 3-(2-Pyridin-4-yl-ethyl)-phenylamine CAS No. 388627-91-6

3-(2-Pyridin-4-yl-ethyl)-phenylamine

Cat. No.: B2442454
CAS No.: 388627-91-6
M. Wt: 198.269
InChI Key: KFJRPNNTWKWJHB-UHFFFAOYSA-N
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Description

3-(2-Pyridin-4-yl-ethyl)-phenylamine is an organic compound that features a phenylamine group linked to a pyridine ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyridin-4-yl-ethyl)-phenylamine typically involves the reaction of 2-bromoethylpyridine with aniline under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the aniline group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Pyridin-4-yl-ethyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.

Scientific Research Applications

3-(2-Pyridin-4-yl-ethyl)-phenylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: It may be used in the production of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyridin-4-yl-ethyl)-phenylamine
  • 4-(2-Pyridin-4-yl-ethyl)-phenylamine
  • 3-(2-Pyridin-3-yl-ethyl)-phenylamine

Uniqueness

3-(2-Pyridin-4-yl-ethyl)-phenylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a phenylamine group with a pyridine ring via an ethyl chain makes it particularly versatile in various chemical reactions and applications .

Properties

IUPAC Name

3-(2-pyridin-4-ylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-3,6-10H,4-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJRPNNTWKWJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641473
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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